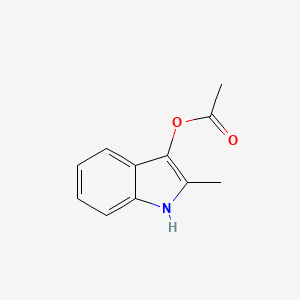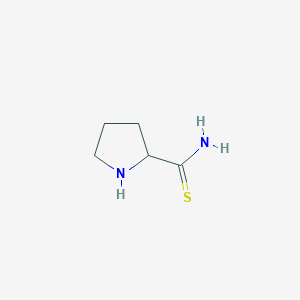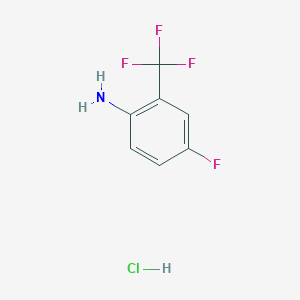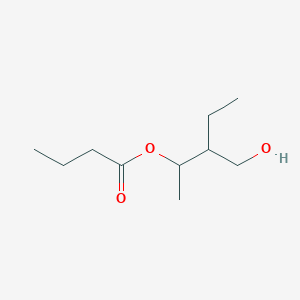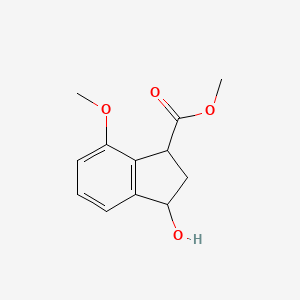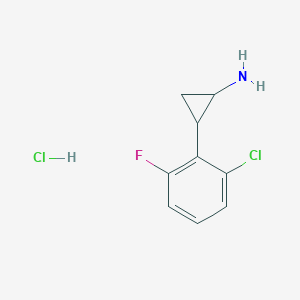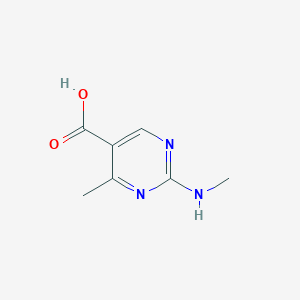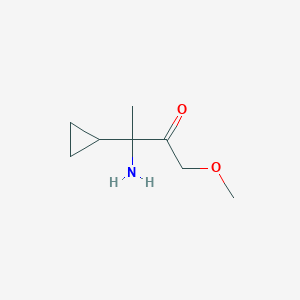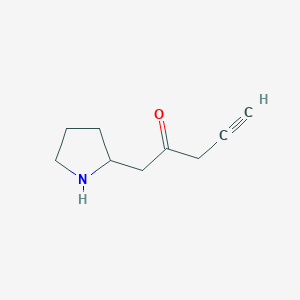
1-(Pyrrolidin-2-yl)pent-4-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-yl)pent-4-yn-2-one is a compound that features a pyrrolidine ring attached to a pentynone chain. This compound is part of the pyrrolidinone family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-2-yl)pent-4-yn-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For instance, the reaction of pyrrolidine with pent-4-yn-2-one in the presence of a base such as sodium hydride can yield the desired product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(Pyrrolidin-2-yl)pent-4-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-2-yl)pent-4-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-2-yl)pent-4-yn-2-one can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: A simpler compound with similar reactivity but lacking the alkyne group.
1-(Pyrrolidin-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
1-(Pyrrolidin-2-yl)hex-4-yn-2-one: Similar structure but with a longer carbon chain. The presence of the alkyne group in this compound provides unique reactivity, making it more versatile in chemical synthesis and biological applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylpent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-9(11)7-8-5-3-6-10-8/h1,8,10H,3-7H2 |
InChI-Schlüssel |
GVLCKLOOYLISBW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(=O)CC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


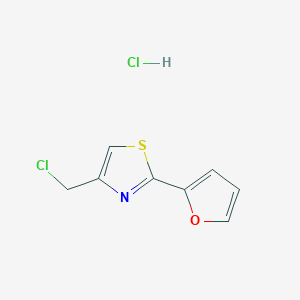
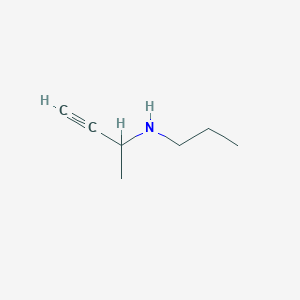

![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)

